

Application Notes and Protocols: In Vitro Kinase Assay for Hpk1-IN-8

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Compound of Interest

Compound Name: Protein kinase inhibitor 8

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Introduction

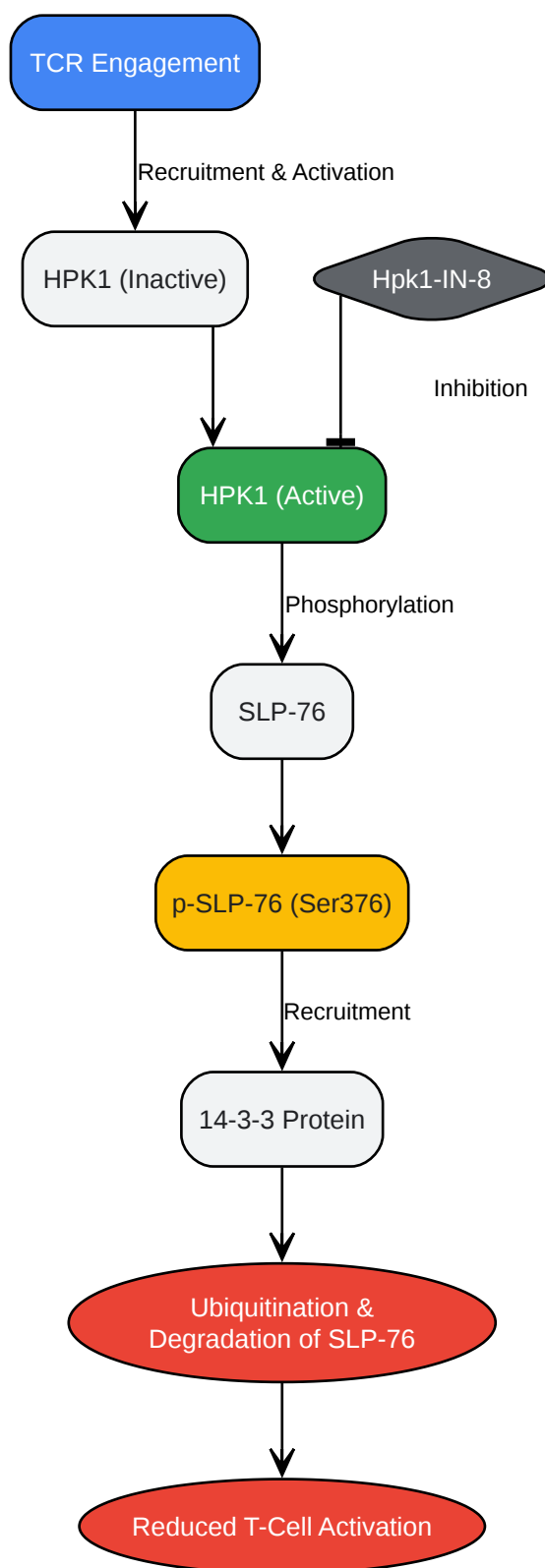
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, thereby playing a significant role in maintaining immune homeostasis.[2][3] By dampening the activation signals, HPK1 limits T-cell activation, proliferation, and cytokine production.[4][5] Pharmacological inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor T-cell activity.[3][6]

Hpk1-IN-8 is an allosteric inhibitor that selectively targets the inactive conformation of full-length HPK1.[7] These application notes provide a detailed protocol for determining the inhibitory activity of Hpk1-IN-8 against the HPK1 enzyme in a biochemical in vitro kinase assay. The described protocol is adapted from a generic ADP-Glo™ Kinase Assay, a common luminescent method for quantifying kinase activity.[1][4]

HPK1 Signaling Pathway in T-Cell Receptor Activation

Upon engagement of the T-Cell Receptor (TCR), HPK1 is recruited to the signaling complex and becomes activated.[3] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at

Serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which results in the ubiquitination and subsequent degradation of SLP-76.[4][8] The degradation of SLP-76 dampens the TCR signaling cascade, leading to reduced T-cell activation, proliferation, and cytokine production.[4][8] HPK1 inhibitors, such as Hpk1-IN-8, block this negative feedback loop, thereby enhancing T-cell responses.



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Caption: HPK1 signaling cascade in T-cell receptor activation.

In Vitro Kinase Assay Protocol for Hpk1-IN-8

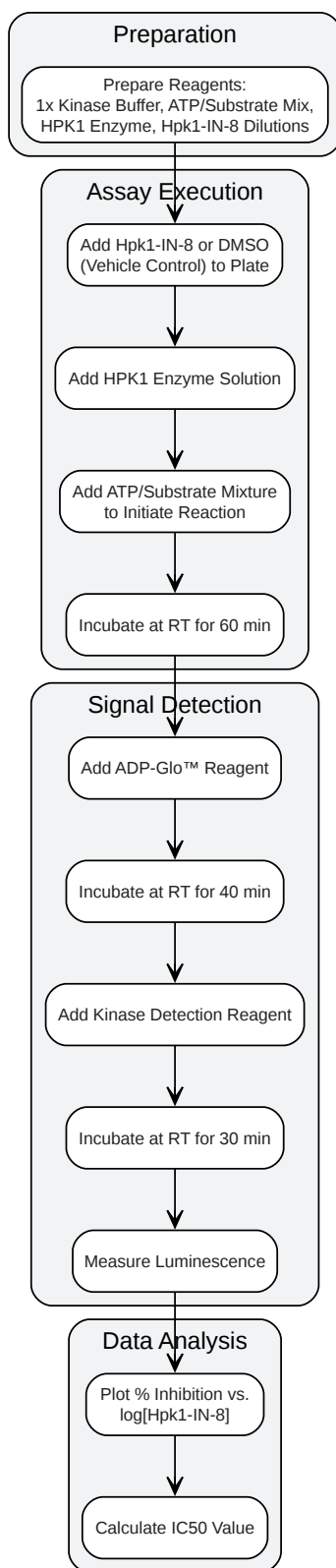
This protocol is designed to measure the in vitro inhibitory activity of Hpk1-IN-8 against recombinant HPK1 enzyme. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials and Reagents

Reagent	Supplier	Catalog No. (Example)
Recombinant Active HPK1 Enzyme	BPS Bioscience	40398
Myelin Basic Protein (MBP) Substrate	BPS Bioscience	78514
ADP-Glo™ Kinase Assay Kit	Promega	V9101
Hpk1-IN-8	MedChemExpress	HY-145610
ATP, 10 mM Solution	Promega	V9151
Kinase Buffer (5x)	BPS Bioscience	79334
Dithiothreitol (DTT), 1 M	Sigma-Aldrich	D9779
Ultra-pure Water	-	-
DMSO, ACS Grade	-	-
White, Opaque 384-well Plates	Corning	3570

Experimental Workflow

The following diagram outlines the major steps in the experimental workflow for assessing the inhibitory potency of Hpk1-IN-8.



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Caption: Workflow for in vitro HPK1 kinase assay.

Detailed Protocol

1. Reagent Preparation:

- **1x Kinase Buffer:** Prepare 1x Kinase Assay Buffer by diluting the 5x stock with ultra-pure water. Add DTT to a final concentration of 1 mM just before use.
- **Hpk1-IN-8 Serial Dilutions:** Prepare a 10 mM stock solution of Hpk1-IN-8 in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 1 nM). Further dilute these stocks in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
- **HPK1 Enzyme Solution:** Thaw the recombinant HPK1 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2-5 ng/μL) in 1x Kinase Buffer. The optimal enzyme concentration should be determined empirically.
- **ATP/Substrate Mixture:** Prepare a mixture containing ATP and the MBP substrate in 1x Kinase Buffer. The final concentration of ATP should be at or near the K_m for HPK1, and the substrate concentration should be optimized for the assay.

2. Assay Procedure (384-well plate format):

- Add 1 μL of the serially diluted Hpk1-IN-8 or DMSO (as a vehicle control) to the appropriate wells of a white, opaque 384-well plate.[\[4\]](#)
- Add 2 μL of the diluted HPK1 enzyme solution to each well.
- Initiate the kinase reaction by adding 2 μL of the ATP/substrate mixture to each well.[\[4\]](#)
- Mix the plate gently and incubate at room temperature for 60 minutes.[\[4\]](#)

3. Signal Detection (using ADP-Glo™ Kit):

- Add 5 μL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[\[4\]](#)
- Incubate the plate at room temperature for 40 minutes.[\[4\]](#)

- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and introduces luciferase and luciferin to produce a luminescent signal.[4]
- Incubate the plate at room temperature for 30-60 minutes.[4]
- Measure the luminescence using a plate reader.

Data Presentation and Analysis

The inhibitory activity of Hpk1-IN-8 is determined by calculating the percentage of inhibition for each concentration relative to the vehicle control.

Calculation of Percent Inhibition:

$$\% \text{ Inhibition} = 100 * (1 - (\text{RLU}_{\text{inhibitor}} - \text{RLU}_{\text{background}}) / (\text{RLU}_{\text{control}} - \text{RLU}_{\text{background}}))$$

Where:

- $\text{RLU}_{\text{inhibitor}}$ is the relative luminescence units from wells with Hpk1-IN-8.
- $\text{RLU}_{\text{control}}$ is the relative luminescence units from wells with DMSO.
- $\text{RLU}_{\text{background}}$ is the relative luminescence units from wells with no enzyme.

The IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Example Data Summary Table:

Hpk1-IN-8 Conc. (nM)	RLU (Mean)	% Inhibition
0 (Control)	1,500,000	0
1	1,350,000	10
10	975,000	35
50	750,000	50
100	450,000	70
500	150,000	90
1000	75,000	95
IC50 (nM)	~50	

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This protocol provides a robust and reproducible method for evaluating the in vitro potency of Hpk1-IN-8 against HPK1. The use of a luminescent-based assay format, such as ADP-Glo™, offers high sensitivity and is amenable to high-throughput screening of potential kinase inhibitors. Careful optimization of enzyme, substrate, and ATP concentrations is recommended to ensure optimal assay performance.

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